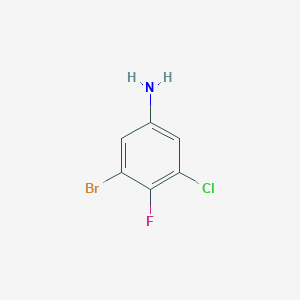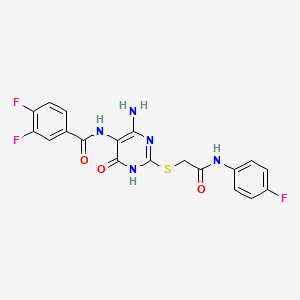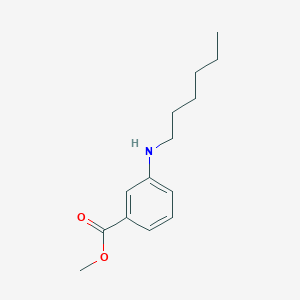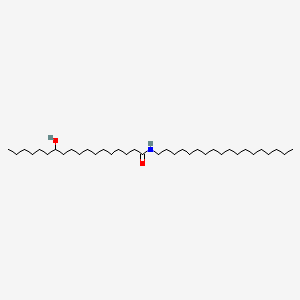
(E)-1-Nitro-2-(4-(trifluoromethyl)styryl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-Nitro-2-(4-(trifluoromethyl)styryl)benzene is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a styryl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Nitro-2-(4-(trifluoromethyl)styryl)benzene typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with nitrobenzene under basic conditions. The reaction proceeds through a condensation mechanism, forming the styryl linkage between the two aromatic rings. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is often carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions
(E)-1-Nitro-2-(4-(trifluoromethyl)styryl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Oxidation: The styryl group can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and sometimes elevated temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Major Products
Reduction: Formation of (E)-1-Amino-2-(4-(trifluoromethyl)styryl)benzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of (E)-1-Nitro-2-(4-(trifluoromethyl)benzaldehyde) or (E)-1-Nitro-2-(4-(trifluoromethyl)benzoic acid).
科学的研究の応用
(E)-1-Nitro-2-(4-(trifluoromethyl)styryl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro and trifluoromethyl groups can enhance its biological activity.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets. Research is ongoing to determine its efficacy and safety in various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of (E)-1-Nitro-2-(4-(trifluoromethyl)styryl)benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The styryl group can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(E)-1-Nitro-2-(4-methylstyryl)benzene: Similar structure but with a methyl group instead of a trifluoromethyl group.
(E)-1-Nitro-2-(4-chlorostyryl)benzene: Similar structure but with a chloro group instead of a trifluoromethyl group.
(E)-1-Nitro-2-(4-bromostyryl)benzene: Similar structure but with a bromo group instead of a trifluoromethyl group.
Uniqueness
(E)-1-Nitro-2-(4-(trifluoromethyl)styryl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and electron-withdrawing ability, making it more reactive and potentially more effective in various applications compared to its analogs.
特性
分子式 |
C15H10F3NO2 |
|---|---|
分子量 |
293.24 g/mol |
IUPAC名 |
1-nitro-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C15H10F3NO2/c16-15(17,18)13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)19(20)21/h1-10H/b8-5+ |
InChIキー |
IJHNTMVXOBUCDI-VMPITWQZSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,5,6,7-Tetrahydro-4,4-dimethyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B14128924.png)
![2-Methyl-N-[1-(1-naphthalenyl)ethyl]benzamide](/img/structure/B14128925.png)
![{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonyl}acetic acid](/img/structure/B14128927.png)


![N-(2-chloro-4-fluorobenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14128954.png)




![1-Chloro-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene](/img/structure/B14128970.png)
